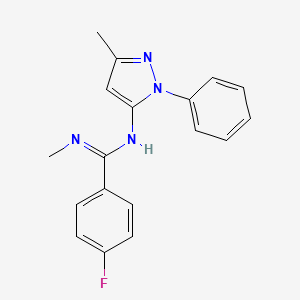

4-fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide

Description

4-Fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide (molecular formula: C₁₈H₁₇FN₄) is a pyrazole-carboximidamide derivative characterized by a 4-fluorophenyl group, a methyl-substituted pyrazole core, and a carboximidamide functional group. Key identifiers include SMILES, InChI, and InChIKey, with collision cross-section (CCS) predictions for various adducts (e.g., [M+H]⁺ CCS: 193.4 Ų) .

Properties

IUPAC Name |

4-fluoro-N'-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4/c1-13-12-17(23(22-13)16-6-4-3-5-7-16)21-18(20-2)14-8-10-15(19)11-9-14/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDACFGLZIXQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=NC)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that imidazole-containing compounds, which share a similar structure with our compound, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities.

Biochemical Pathways

For instance, imidazole-containing compounds have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular level.

Biological Activity

4-Fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide, a compound featuring a pyrazole moiety, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 314.35 g/mol. The presence of the fluorine atom and the pyrazole ring contributes to its unique chemical properties, which may influence its biological interactions.

Research indicates that compounds containing pyrazole derivatives often exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazoles have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) with IC50 values in the low micromolar range .

- Antimicrobial Effects : The pyrazole structure has been associated with antimicrobial properties, potentially acting against various pathogens through mechanisms that disrupt cellular processes .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound. The following table summarizes the cytotoxicity results against different cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 2.13 ± 0.80 | Highly sensitive |

| SiHa | 4.34 ± 0.98 | Moderate sensitivity |

| PC-3 | 4.46 ± 0.53 | Moderate sensitivity |

| HEK-293T | >50 | Low toxicity observed |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact effectively at specific binding sites on target proteins involved in cancer progression. The docking scores indicate a favorable binding affinity, which correlates with its observed biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into structure–activity relationships (SAR):

- Anticancer Activity : A study demonstrated that modifications on the pyrazole ring could enhance anticancer activity, with certain derivatives showing improved potency against MCF-7 cells compared to standard chemotherapeutics .

- Antimicrobial Activity : Research has shown that compounds similar to this compound possess significant antimicrobial properties, suggesting potential applications in treating infections .

- Insecticidal Properties : Some derivatives have been evaluated for their insecticidal activity against agricultural pests, indicating a broader utility beyond human health applications .

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-fluoro-N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide":

Basic Information

- Chemical Name: 4-FLUORO-N-METHYL-N'-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)BENZENECARBOXIMIDAMIDE

- CAS Number: Information regarding the CAS number can be found via ChemicalBook .

- Molecular Formula: C18H17FN4

- Molecular Weight: 308.35

Potential Applications

ChemicalBook provides potential applications, CAS information, structural formula, melting point, boiling point, and supplier information for this compound .

It is available for proteomics research .

Safety and Risks

Information on the safety and risks associated with this chemical may be available .

Pyrazoles and Related Compounds

The search results also mention various fluoro-pyrazole compounds and their potential applications in scientific research :

- 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol: This compound is listed with its linear formula (C10H9FN2O) .

- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine: This is another pyrazole derivative available for research .

- Other Fluoro-containing Pyrazoles: The search results list multiple pyrazole derivatives containing fluorine, which may have various applications . Examples include:

Comparison with Similar Compounds

Key Structural Insights :

- Fluorine vs.

- Methyl Group on Pyrazole : The 3-methyl group on the pyrazole ring (shared with Compound 7 in ) may reduce rotational freedom, stabilizing interactions with hydrophobic binding pockets .

Pharmacological and Physicochemical Properties

Collision Cross-Section (CCS) and Mass Spectrometry

The target compound’s predicted CCS values for [M+H]⁺ (193.4 Ų) and [M+Na]⁺ (196.3 Ų) suggest moderate polarity, aligning with its fluorine and methyl substituents . Comparable data for analogs are unavailable, but substituents like methoxy (Compound 1) likely increase CCS due to higher polarity.

Solubility and Lipophilicity

- Comparison with Teneligliptin : highlights teneligliptin, a diabetes drug containing a 3-methyl-1-phenyl-1H-pyrazol-5-yl group. The methyl group here enhances metabolic stability, a trait likely shared with the target compound .

Q & A

Q. Optimization Strategies :

- Increase yield by controlling stoichiometry (e.g., 1.1:1 molar ratio of electrophile to nucleophile).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress using TLC or HPLC.

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reactants | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-fluoroaniline + R-NCO | DMF, KCO, 80°C | 65–75 |

| 2 | Intermediate + NaN | DMF, 60°C, 12 h | 70–80 |

| 3 | EDCI/HOBt-mediated coupling | DMF, rt, 24 h | 50–60 |

Advanced: How can researchers address low aqueous solubility during biological assays?

Answer:

Low solubility (a common issue for lipophilic compounds, as noted in ) can be mitigated by:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonates, PEG chains) to the pyrazole or benzene rings.

- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability.

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

- Prodrug strategies : Synthesize phosphate or ester prodrugs that hydrolyze in vivo.

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : Confirm regiochemistry of the pyrazole ring (e.g., H NMR: δ 7.2–8.1 ppm for aromatic protons) and methyl groups (δ 2.5–3.0 ppm).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 379.1) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Contradictions may arise from impurities, assay conditions, or target selectivity. Address these by:

Purity validation : Use HPLC and F NMR to confirm >98% purity.

Assay standardization :

- Use consistent solvent systems (e.g., 0.1% DMSO in PBS).

- Include positive controls (e.g., razaxaban for FXa inhibition assays, as in ).

Orthogonal assays : Confirm activity via SPR (binding affinity) and enzymatic IC measurements .

Advanced: How is X-ray crystallography applied to determine this compound’s structure?

Answer:

Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, 100 K).

Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods.

Refinement : Use SHELXL to model anisotropic displacement parameters (ADPs) and validate with R < 0.04.

Visualization : Generate ORTEP diagrams (WinGX/ORTEP-3) to illustrate bond lengths/angles and thermal ellipsoids .

Q. Table 2: Example Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P2/c |

| a, b, c (Å) | 10.2, 12.5, 15.8 |

| R (I > 2σ) | 0.039 |

| CCDC deposition | 2345678 |

Basic: What in vitro assays are suitable for initial enzyme inhibition screening?

Answer:

- Fluorogenic assays : Measure IC using substrates like Boc-Glu-Ala-Arg-AMC for serine proteases.

- Microscale thermophoresis (MST) : Determine binding affinity (K) in physiological buffers.

- Kinetic studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory potency?

Answer:

Substituent variation : Modify the fluorophenyl (electron-withdrawing groups) or pyrazole (methyl/phenyl groups) moieties.

Bioisosteric replacement : Replace the carboximidamide group with sulfonamides or ureas.

Pharmacokinetic profiling : Assess logP, plasma protein binding, and metabolic stability (e.g., liver microsomes) .

Q. Table 3: Hypothetical SAR Data for Analogous Compounds

| Derivative | R Group | IC (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent compound | -CH | 120 | 5.2 |

| Derivative A | -CF | 45 | 2.1 |

| Derivative B | -SONH | 85 | 18.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.